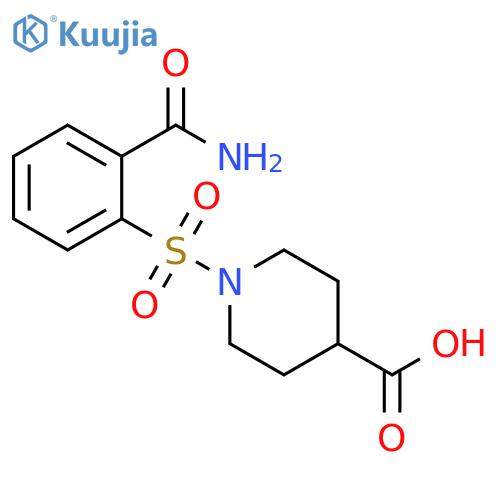

Cas no 929973-58-0 (1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid)

929973-58-0 structure

商品名:1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid

CAS番号:929973-58-0

MF:C13H16N2O5S

メガワット:312.341542243958

MDL:MFCD09040359

CID:5226792

1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinecarboxylic acid, 1-[[2-(aminocarbonyl)phenyl]sulfonyl]-

- 1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid

-

- MDL: MFCD09040359

- インチ: 1S/C13H16N2O5S/c14-12(16)10-3-1-2-4-11(10)21(19,20)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H2,14,16)(H,17,18)

- InChIKey: ZNWYUCVQMPQAPA-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=CC=CC=C2C(N)=O)(=O)=O)CCC(C(O)=O)CC1

1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23311-0.1g |

1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 0.1g |

$98.0 | 2023-09-15 | ||

| Ambeed | A1074461-5g |

1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 95% | 5g |

$866.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-10g |

1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 95% | 10g |

¥34404.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-2.5g |

1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 95% | 2.5g |

¥18295.00 | 2024-04-25 | |

| Enamine | EN300-23311-5.0g |

1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 5.0g |

$1074.0 | 2023-02-14 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-100mg |

1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 95% | 100mg |

¥2469.00 | 2024-04-25 | |

| Enamine | EN300-23311-1g |

1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 1g |

$371.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-250mg |

1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 95% | 250mg |

¥3834.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-50mg |

1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 95% | 50mg |

¥1782.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-1g |

1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |

929973-58-0 | 95% | 1g |

¥8676.00 | 2024-04-25 |

1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

929973-58-0 (1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid) 関連製品

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:929973-58-0)1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):268.0/779.0